5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C22H18N4OS and a molecular weight of 386.479 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylphenylhydrazine with 3-phenoxybenzaldehyde, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
This compound has shown potential as a bioactive molecule with applications in drug discovery and development. It exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Methylphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a methylphenyl group and a phenoxybenzylidene moiety enhances its reactivity and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18N4OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4OS/c1-16-10-12-18(13-11-16)21-24-25-22(28)26(21)23-15-17-6-5-9-20(14-17)27-19-7-3-2-4-8-19/h2-15H,1H3,(H,25,28)/b23-15+ |
InChI Key |
LXHLHDRDHCMVKM-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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